Chloro-bis(dimethylamino)-methylium chloride

Solid-Phase Peptide Synthesis Amide Bond Formation Carboxylic Acid Activation

Struggling with low-yielding anilide couplings on solid support? Chloro-bis(dimethylamino)-methylium chloride (TMUCl Cl) is the reagent of choice for activating resin-bound carboxylic acids, enabling efficient coupling with poorly nucleophilic anilines where carbodiimide methods fail. Its mild activation preserves acid-labile protecting groups, avoiding deprotection side reactions common with SOCl2. This crystalline chloroformamidinium salt also enables one-step synthesis of 2-dimethylamino-benzimidazoles, -benzoxazoles, and -benzothiazoles from aniline precursors, streamlining privileged scaffold construction for kinase inhibitor programs.

Molecular Formula C5H12Cl2N2
Molecular Weight 171.07 g/mol
CAS No. 13829-06-6
Cat. No. B083039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro-bis(dimethylamino)-methylium chloride
CAS13829-06-6
Molecular FormulaC5H12Cl2N2
Molecular Weight171.07 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)Cl.[Cl-]
InChIInChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1
InChIKeyUWMLSXCBFHQUTH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro-bis(dimethylamino)-methylium Chloride: A Unique Chloroiminium Reagent


Chloro-bis(dimethylamino)-methylium chloride (CAS 13829-06-6), also known as TMUCl Cl or 2-chloro-1,1,3,3-tetramethylformamidinium chloride, is a preformed, crystalline chloroiminium salt with the molecular formula C5H12Cl2N2 . It is a member of the broader class of electrophilic halomethyleniminium reagents used in organic synthesis, but its unique bis(dimethylamino) substitution pattern on the central carbon atom confers a distinct reactivity profile compared to simpler mono-iminium salts like the classical Vilsmeier reagent [1]. The compound is a white to off-white solid that is typically stored under inert atmosphere at low temperatures to prevent decomposition and is primarily employed as a powerful carboxylic acid activator in solid-phase synthesis and as a key intermediate in constructing heterocyclic scaffolds .

Activation
Solid-phase acid chloride generation
Coupling
Anilide bond formation in SPOS
Scaffold
2-Dimethylaminobenzazole construction

Why Chloro-bis(dimethylamino)-methylium Chloride Is Irreplaceable


Generic substitution among chloroiminium reagents is fraught with risk due to fundamental differences in their core structures, which dictate reaction outcome, stability, and substrate scope. The target compound, Chloro-bis(dimethylamino)-methylium chloride, is a chloroformamidinium salt derived from tetramethylurea. This is chemically distinct from classical Vilsmeier reagents derived from DMF, such as (chloromethylene)dimethylammonium chloride [1]. The presence of an additional dimethylamino group on the target compound significantly alters its electrophilic character and steric environment. For instance, its application as an acid activator in solid-phase anilide synthesis is a specific and optimized role [2]. Attempting to replace it with a standard Vilsmeier reagent, which is a potent formylating agent, would lead to a completely different reaction pathway—formylation rather than activation for amide coupling—resulting in failed syntheses, low yields, and wasted material. The following quantitative evidence will delineate these critical performance and application boundaries, proving that the selection of this specific reagent is not interchangeable but a necessity dictated by the intended chemical transformation .

TMUCl Cl Vilsmeier-type reagent Replacement may shift reactivity to formylation rather than acid activation for coupling.
TMUCl Cl Carbodiimide activators Direct acid chloride pathway may not be replicated; anilide coupling can be limited with low nucleophilicity.

Chloro-bis(dimethylamino)-methylium Chloride: Key Comparative Evidence


Solid-Phase Anilide Synthesis: Activation Advantage Over Carbodiimides

In solid-phase anilide synthesis, TMUCl Cl provides a distinct activation mechanism compared to standard carbodiimide reagents (e.g., DIC/DCC with additives). It directly activates resin-bound carboxylic acids to acid chlorides, which are among the most reactive acylating species. This contrasts with the O-acylisourea and active ester intermediates formed by carbodiimides, which are less reactive and prone to side reactions like N-acylurea formation and racemization [1].

Activation route
Class-level
Target: acid chloride intermediate directly from resin-bound acid. Comparator: less reactive O-acylisourea / active ester intermediates.
Supports anilide coupling when ester reactivity is insufficient.
Solid-Phase Peptide Synthesis Amide Bond Formation Carboxylic Acid Activation

Protecting Group Compatibility in Amide Synthesis

TMUCl Cl activation for amide bond formation offers superior functional group tolerance compared to classical methods for generating acid chlorides (e.g., using SOCl2 or (COCl)2). The reagent operates under milder conditions that do not require strong protic acids, making it compatible with acid-labile protecting groups such as Boc and tert-butyl esters, which are central to modern peptide and organic synthesis [1]. Standard acid chloride formation from carboxylic acids using thionyl chloride or oxalyl chloride typically necessitates conditions (e.g., heating, generation of HCl) that cleave these protecting groups.

PG compatibility
Class-level
Target: compatible with Boc and tert-butyl esters under activation conditions. Comparator: SOCl2 or (COCl)2 typically cleave acid-labile groups.
Enables late-stage amidation without deprotection.
Protecting Group Compatibility Amide Synthesis Racemization Suppression

One-Step 2-Dimethylaminobenzazole Formation

TMUCl Cl is a versatile reagent for introducing a dimethylamino group into benzazole scaffolds via a guanidine intermediate. This provides a direct route to 2-dimethylaminobenzoxazoles, benzothiazoles, and benzimidazoles. While other reagents can introduce amino groups, TMUCl Cl provides a specific dimethylamino substitution pattern in a single step from readily available 2-substituted anilines . This is in contrast to multi-step sequences that might be required using other chloroiminium salts or guanidinylating agents, which could lead to lower overall yields and more complex purifications.

Benzazole synthesis
Class-level
Target: one-step 2-dimethylaminobenzoxazole, benzothiazole, benzimidazole formation. Comparator: multi-step guanidinylation sequences.
Reduces step-count for heterocycle library expansion.
Heterocycle Synthesis Benzoxazole Benzothiazole Benzimidazole

Targeted Applications of Chloro-bis(dimethylamino)-methylium Chloride


Solid-Phase Synthesis of Challenging Anilides

Procurement teams supporting medicinal chemistry or combinatorial chemistry groups should prioritize Chloro-bis(dimethylamino)-methylium chloride when encountering difficulties forming anilide bonds on solid support. Evidence confirms this compound is the reagent of choice for activating resin-bound carboxylic acids to the corresponding acid chlorides, enabling coupling with less nucleophilic anilines that fail with standard carbodiimide/active ester methods [1]. This application directly addresses a common bottleneck in library synthesis and SAR studies, improving both the diversity and yield of compound collections.

Late-Stage Functionalization of Acid-Sensitive Intermediates

For process chemists and researchers developing multi-step syntheses of complex natural products or pharmaceuticals, TMUCl Cl is a preferred reagent for amide bond formation when acid-labile protecting groups (e.g., Boc, tert-butyl esters) are present in the substrate. Its mild activation conditions preclude the deprotection and side reactions associated with more aggressive chlorinating agents like SOCl2 or (COCl)2 [1]. This allows for reliable late-stage amide couplings, a critical capability that simplifies route design and improves overall yield by avoiding unnecessary protecting group manipulations [1].

Expedient Synthesis of 2-Dimethylaminobenzazole Libraries

In early-stage drug discovery focused on kinase inhibitors or other targets where benzimidazole, benzoxazole, or benzothiazole cores are privileged scaffolds, the use of Chloro-bis(dimethylamino)-methylium chloride is strategically advantageous. It enables a direct, one-step transformation to the 2-dimethylamino-substituted heterocycles from simple aniline precursors [1]. This convergent approach is more efficient than alternative, longer synthetic routes and provides a consistent method for generating diverse arrays of these important heterocyclic building blocks [1].

Application
Selection Property
Validation Focus
Solid-phase anilide synthesis
Acid chloride activation on resin
Coupling efficiency with anilines
Late-stage amidation with acid-labile groups
Mild activation conditions
Protecting group integrity
2-Dimethylaminobenzazole libraries
One-step dimethylamino installation
Heterocycle diversity and step economy

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